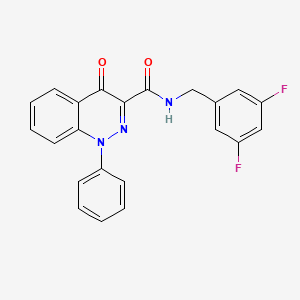

N~3~-(3,5-difluorobenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

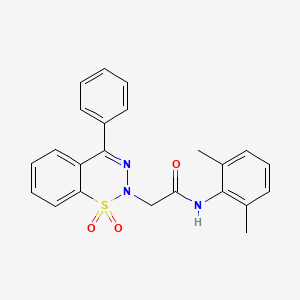

N~3~-(3,5-difluorobenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, also known as DBCO, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a cancer drug. DBCO belongs to the class of cinnolinecarboxamide derivatives and has been shown to exhibit promising anticancer activity in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Applications in Insecticide Development

Research on Flubendiamide, a compound with a novel chemical structure featuring unique substituents, demonstrates its highly effective insecticidal activity against lepidopterous pests, including resistant strains. This compound's unique mode of action distinguishes it from commercial insecticides and highlights its safety for non-target organisms, making it a promising agent for integrated pest management programs (Tohnishi et al., 2005).

Advancements in Polymer Science

The development of well-defined aromatic polyamides and block copolymers demonstrates the utility of certain chemical structures in creating materials with controlled molecular weights and low polydispersity. These advancements in chain-growth polycondensation highlight the potential for synthesizing novel polymers with specific properties, useful in various applications including materials science (Yokozawa et al., 2002).

Enhancing Material Properties

Research into polymer-bound thiol groups on poly(2-oxazoline)s showcases the synthesis of copolymers with narrow molar mass distributions and target polymer chain lengths. The quantitative addition of thiol groups to various compounds facilitates the creation of graft copolymers, illustrating the versatility of such chemical structures in modifying material properties for specific applications (Cesana et al., 2007).

Medicinal Chemistry and Drug Discovery

The study of aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes highlights the potential for designing inhibitors with specific affinities towards different isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, showcasing the importance of chemical structure in developing targeted therapies for diseases associated with carbonic anhydrase activity (Supuran et al., 2013).

Eigenschaften

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-15-10-14(11-16(24)12-15)13-25-22(29)20-21(28)18-8-4-5-9-19(18)27(26-20)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJRAAFIZDEHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(=N2)C(=O)NCC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2582243.png)

![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)

![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)

![2-Methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2582257.png)

![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)